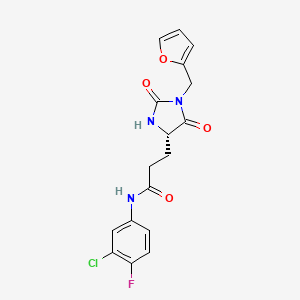
(1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone is an organic compound characterized by a cyclopropyl ring substituted with a methyl group and a methylene group, along with a phenyl group attached to a methanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone typically involves the following steps:
Cyclopropanation: The formation of the cyclopropyl ring can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, under controlled conditions.
Substitution Reactions:
Ketone Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: (1-Methyl-2-methylidenecyclopropyl)(phenyl)carboxylic acid.
Reduction: (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
(1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Reactive Intermediates: Formation of reactive intermediates that can interact with cellular components, leading to various biological effects.
相似化合物的比较
(1-Methyl-2-methylidenecyclopropyl)(phenyl)methanol: The reduced form of the compound with an alcohol group instead of a ketone.
(1-Methyl-2-methylidenecyclopropyl)(phenyl)carboxylic acid: The oxidized form with a carboxylic acid group.
(1-Methyl-2-methylidenecyclopropyl)(phenyl)methane: A structurally similar compound with a methylene group instead of a ketone.
Uniqueness: (1-Methyl-2-methylidenecyclopropyl)(phenyl)methanone is unique due to its combination of a cyclopropyl ring, a phenyl group, and a methanone moiety
属性
CAS 编号 |
918403-11-9 |
|---|---|
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC 名称 |
(1-methyl-2-methylidenecyclopropyl)-phenylmethanone |
InChI |
InChI=1S/C12H12O/c1-9-8-12(9,2)11(13)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
InChI 键 |
VEYMQCAQNHSYNC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1=C)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


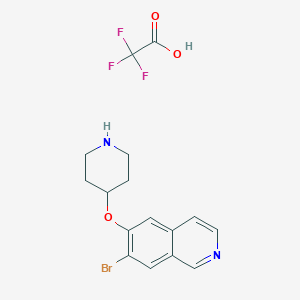
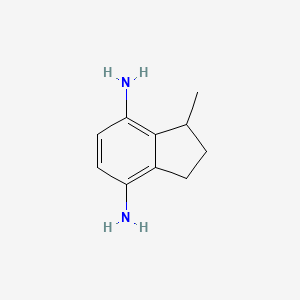
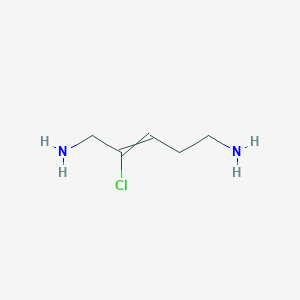
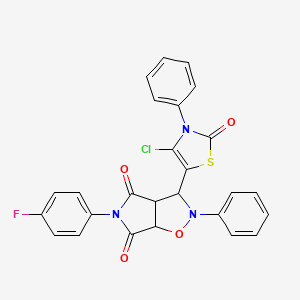
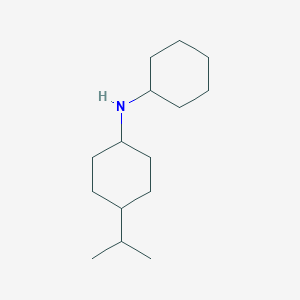
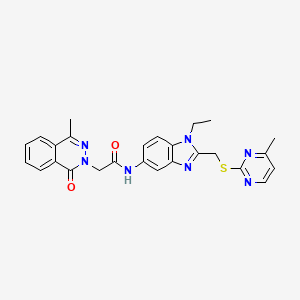
![{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B12621225.png)
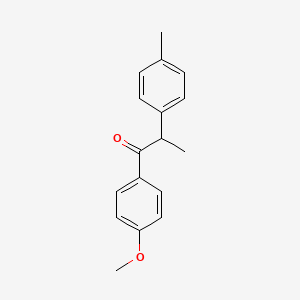
![Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B12621232.png)
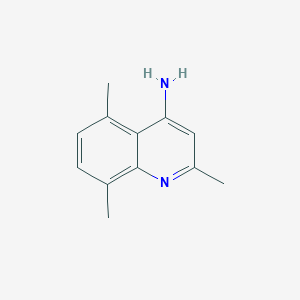
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal](/img/structure/B12621241.png)

![1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12621247.png)
